Mycophenolsäureglucuronid

Übersicht

Beschreibung

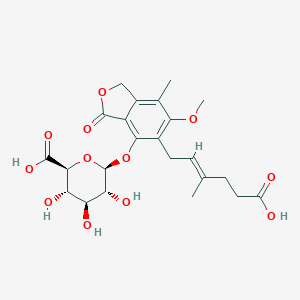

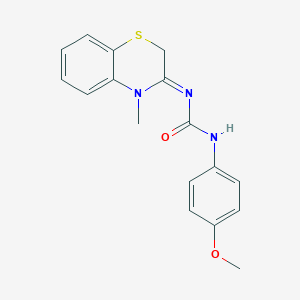

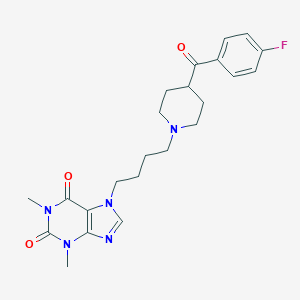

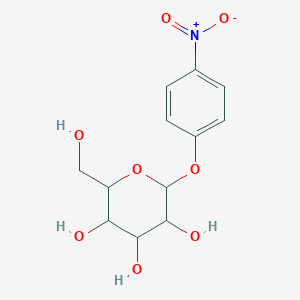

Mycophenolic acid glucuronide is a metabolite of mycophenolic acid, which is an immunosuppressant used primarily to prevent organ rejection in transplant patients. Mycophenolic acid is derived from the fungus Penicillium species and is known for its ability to inhibit the proliferation of lymphocytes by blocking the synthesis of guanosine nucleotides . Mycophenolic acid glucuronide is formed through the glucuronidation process, where mycophenolic acid is conjugated with glucuronic acid .

Wissenschaftliche Forschungsanwendungen

Mycophenolsäureglucuronid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound selbst ist pharmakologisch inaktiv. Sein Ausgangsprodukt, Mycophenolsäure, entfaltet seine Wirkung durch die Hemmung der Inosinmonophosphatdehydrogenase (IMPDH), einem Enzym, das für die De-novo-Synthese von Guanosin-Nucleotiden essentiell ist. Diese Hemmung führt zu einer Reduktion der Lymphozytenproliferation, wodurch die Immunantwort unterdrückt wird .

Ähnliche Verbindungen:

Mycophenolsäure-Acyl-Glucuronid: Ein weiterer Metabolit der Mycophenolsäure mit ähnlichen Eigenschaften, aber unterschiedlicher pharmakologischer Aktivität.

Glucuronide anderer Immunsuppressiva: Wie Tacrolimus-Glucuronid und Ciclosporin-Glucuronid.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle im Metabolismus von Mycophenolsäure. Im Gegensatz zu anderen Glucuroniden wird es aus einer Verbindung gebildet, die spezifisch auf die Lymphozytenproliferation abzielt, was es zu einem wichtigen Bestandteil der Pharmakokinetik von Mycophenolsäure macht .

Wirkmechanismus

Target of Action

Mycophenolic acid (MPA), the active moiety of the prodrug mycophenolate mofetil, is a potent immunosuppressant agent . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T and B lymphocytes .

Mode of Action

MPA is a selective noncompetitive and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide synthesis, thereby suppressing the proliferation of T and B lymphocytes .

Biochemical Pathways

The inhibition of IMPDH by MPA leads to a decrease in the levels of guanosine nucleotides, which are essential for DNA and RNA synthesis. This results in the selective inhibition of T-lymphocyte proliferation at the S-phase . The basic mechanism of action of MPA is the selective inhibition of T-lymphocyte proliferation at the S-phase .

Pharmacokinetics

MPA is metabolized predominantly to the inactive 7-O-glucuronide (MPAG) via glucuronidation . The apparent oral clearance (CL/F) of MPA in the final model was 2.87 L/h, which is lower than that reported for similar patients on corticosteroid-based regimens . The pharmacokinetics of MPA and MPAG were best described by a five-compartment first-order absorption with lag time, and a linear elimination structural model .

Result of Action

The result of MPA’s action is a potent immunosuppressive effect, which is used to prevent organ transplant rejections . By inhibiting the proliferation of T and B lymphocytes, MPA reduces the immune system’s ability to respond to foreign antigens, thereby preventing the rejection of transplanted organs .

Action Environment

MPA and its metabolites interact with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . This interaction may interfere with the renal secretion of other drugs and substances, potentially affecting the action, efficacy, and stability of MPA . Furthermore, patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs such as antacids, metal-containing medications and proton pump inhibitors, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase were identified in some studies as having a significant influence on the pharmacokinetics of mycophenolate .

Biochemische Analyse

Biochemical Properties

Mycophenolic acid glucuronide shows weak inhibition of the enzyme IMP dehydrogenase (IMPDH) type II . This enzyme is key in the proliferation process of T and B lymphocytes .

Cellular Effects

Mycophenolic acid glucuronide has been shown to reduce tumor growth in an Ehrlich murine spontaneous adenocarcinoma model . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit IMPDH, which is a key enzyme in the proliferation of T and B lymphocytes . This inhibition could lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that it can reduce tumor growth in an Ehrlich murine spontaneous adenocarcinoma model .

Dosage Effects in Animal Models

In animal models, Mycophenolic acid glucuronide has been shown to inhibit tumor growth. Specifically, a dosage of 6 mg/mouse administered once every two days for 6 days resulted in a 76.8% tumor inhibition compared to the untreated control .

Metabolic Pathways

Mycophenolic acid glucuronide is a metabolite of mycophenolic acid, suggesting that it is involved in the metabolic pathways of this parent compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid glucuronide involves the enzymatic conjugation of mycophenolic acid with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate and the enzyme UGT .

Industrial Production Methods: Industrial production of mycophenolic acid glucuronide follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by its extraction and purification. The purified mycophenolic acid is then subjected to glucuronidation using UGT enzymes in bioreactors .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mycophenolsäureglucuronid unterliegt in erster Linie Hydrolyse- und Transacylierungsreaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen beteiligt sein .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser und saure oder basische Bedingungen.

Transacylation: Vorhandensein von Nucleophilen wie Aminen oder Alkoholen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Wichtige Produkte:

Hydrolyse: Mycophenolsäure und Glucuronsäure.

Transacylation: Verschiedene acylierte Derivate.

Oxidation: Oxidierte Formen von this compound.

Reduktion: Reduzierte Formen von this compound.

Vergleich Mit ähnlichen Verbindungen

Mycophenolic acid acyl glucuronide: Another metabolite of mycophenolic acid with similar properties but different pharmacological activity.

Glucuronides of other immunosuppressants: Such as tacrolimus glucuronide and cyclosporine glucuronide.

Uniqueness: Mycophenolic acid glucuronide is unique due to its specific role in the metabolism of mycophenolic acid. Unlike other glucuronides, it is formed from a compound that specifically targets lymphocyte proliferation, making it a crucial component in the pharmacokinetics of mycophenolic acid .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFGTSAYQQIUCN-HGIHDBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043388 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-44-6 | |

| Record name | Mycophenolic acid glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31528-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)